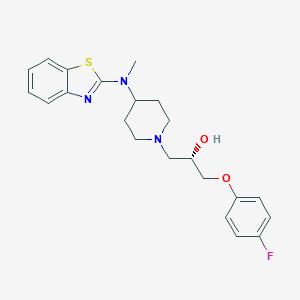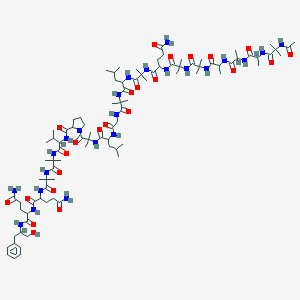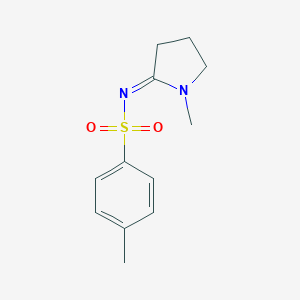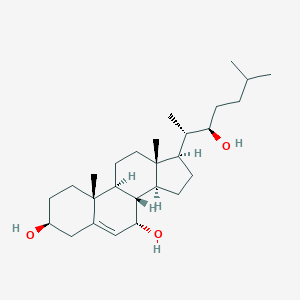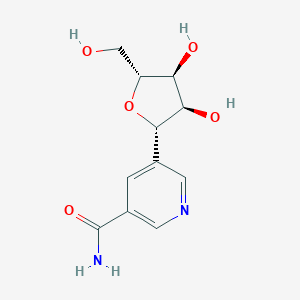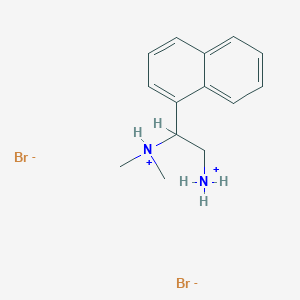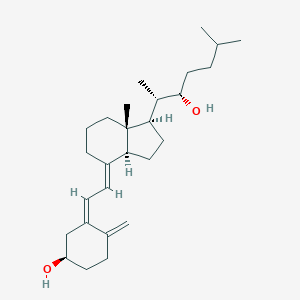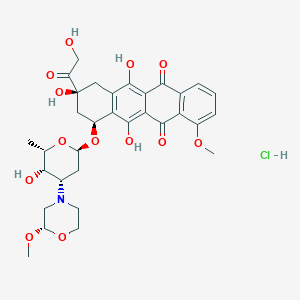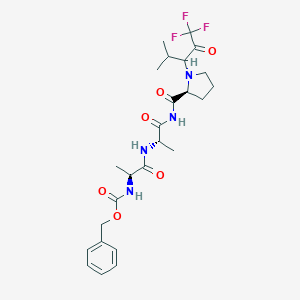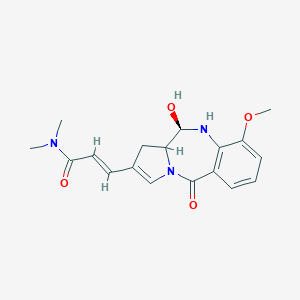
Porothramycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Porothramycin A is a natural product that has been isolated from the fermentation broth of Streptomyces sp. The compound has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). In addition to its antimicrobial properties, porothramycin A has also been shown to possess antitumor activity, making it a promising candidate for the development of new therapeutics.
Wirkmechanismus
The mechanism of action of porothramycin A is not fully understood, although it is believed to involve the inhibition of bacterial cell wall synthesis. The compound has been shown to bind to the enzyme MurG, which is involved in the final step of peptidoglycan synthesis. This results in the inhibition of cell wall formation and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Porothramycin A has been found to have a number of biochemical and physiological effects. In addition to its antibacterial and antitumor properties, the compound has also been shown to exhibit anti-inflammatory activity. This makes it a potentially useful therapeutic agent for a range of conditions, including inflammatory bowel disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of porothramycin A for lab experiments is its potent antibacterial activity. This makes it a useful tool for studying bacterial cell wall synthesis and for developing new antibiotics. However, the compound can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are a number of future directions for research on porothramycin A. One area of focus is the development of new antibiotics based on the compound's mechanism of action. Another area is the development of new anticancer drugs, as porothramycin A has been shown to exhibit potent antitumor activity. In addition, research is also needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations for clinical use.
Synthesemethoden
The synthesis of porothramycin A has been achieved through a number of different methods, including total synthesis and semi-synthesis. Total synthesis involves the construction of the entire molecule from smaller building blocks, while semi-synthesis involves the modification of a naturally occurring molecule. Both approaches have been successful in producing porothramycin A, although total synthesis is generally considered to be more challenging.
Wissenschaftliche Forschungsanwendungen
Porothramycin A has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have demonstrated its efficacy against a range of bacterial and tumor cell lines, making it a promising candidate for the development of new antibiotics and anticancer drugs. In addition, research has also focused on understanding the mechanism of action of porothramycin A, as well as its biochemical and physiological effects.
Eigenschaften
CAS-Nummer |
110652-73-8 |
|---|---|
Produktname |
Porothramycin A |
Molekularformel |
C6H10LiO10P |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
(E)-3-[(6R)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C18H21N3O4/c1-20(2)15(22)8-7-11-9-13-17(23)19-16-12(18(24)21(13)10-11)5-4-6-14(16)25-3/h4-8,10,13,17,19,23H,9H2,1-3H3/b8-7+/t13?,17-/m1/s1 |
InChI-Schlüssel |
OQMYRVPMCIOFHL-GCOHUWJYSA-N |
Isomerische SMILES |
CN(C)C(=O)/C=C/C1=CN2C(C1)[C@H](NC3=C(C2=O)C=CC=C3OC)O |
SMILES |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O |
Kanonische SMILES |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O |
Synonyme |
porothramycin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
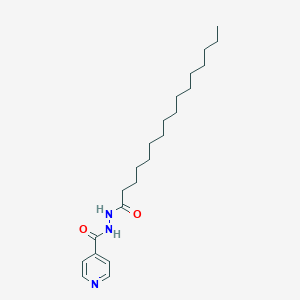

![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
